

2,6-Dimethylquinoline Peucedanum praeruptorum constituent

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Compound Focus: 2,6-Dimethylquinoline

CAS No.: 877-43-0

Cat. No.: S578971

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Chemical Profile & Biological Activity

Basic Chemical & Physical Properties

- **CAS Number:** 877-43-0 [1] [2] [3]
- **Molecular Formula:** C₁₁H₁₁N [1] [2] [3]
- **Molecular Weight:** 157.21 - 157.22 g/mol [2] [3] [4]
- **Melting Point:** 57-59 °C [1] [3]
- **Form:** Solid powder [1] [2]
- **SMILES:** CC1=CC2=C(C=C1)N=C(C)C=C2 [1] [5]

Quantitative Biological Activity Data

The primary researched activity of **2,6-Dimethylquinoline** is the inhibition of cytochrome P450 (CYP) enzymes. The quantitative data is summarized in the table below.

Target Enzyme	IC ₅₀ Value	Activity / Note
CYP1A2	3.3 μM	Potent inhibition; primary activity [2] [3] [5]
CYP2B6	480 μM	Weak inhibition [2] [3] [4]

Table: Summary of the cytochrome P450 inhibition profile of **2,6-Dimethylquinoline**.

This specific inhibitory profile classifies **2,6-Dimethylquinoline** as a tool compound for selectively targeting CYP1A2 in *in vitro* biochemical and pharmacological studies [1] [2].

Experimental Protocols

Here are detailed methodologies for working with **2,6-Dimethylquinoline** in a research setting.

1. Stock Solution Preparation

- **Solvent:** Dimethyl Sulfoxide (DMSO) [2] [5].
- **Recommended Stock Concentration:** 25 mg/mL [2] [5].
- **Procedure:**
 - Weigh the appropriate amount of **2,6-Dimethylquinoline** powder.
 - Add the calculated volume of pure, anhydrous DMSO to achieve a 25 mg/mL solution.
 - Mix thoroughly via vortexing or gentle sonication until the solid is completely dissolved, resulting in a clear solution.
- **Storage:** Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain stability [2] [5].

2. In Vitro Solubilization Protocols for Biological Assays For assays requiring aqueous conditions, the following formulations are recommended. Co-solvents should be added sequentially in the order listed [2] [5].

Protocol Name	Formulation Composition	Final Concentration (Example)
Protocol 1	10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 2.5 mg/mL (15.90 mM) [2] [5]
Protocol 2	10% DMSO + 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (15.90 mM) [2] [5]
Protocol 3	10% DMSO + 90% Corn Oil	≥ 2.5 mg/mL (15.90 mM) [5]

3. Cytochrome P450 Inhibition Assay This is a generalized protocol based on the compound's known activity.

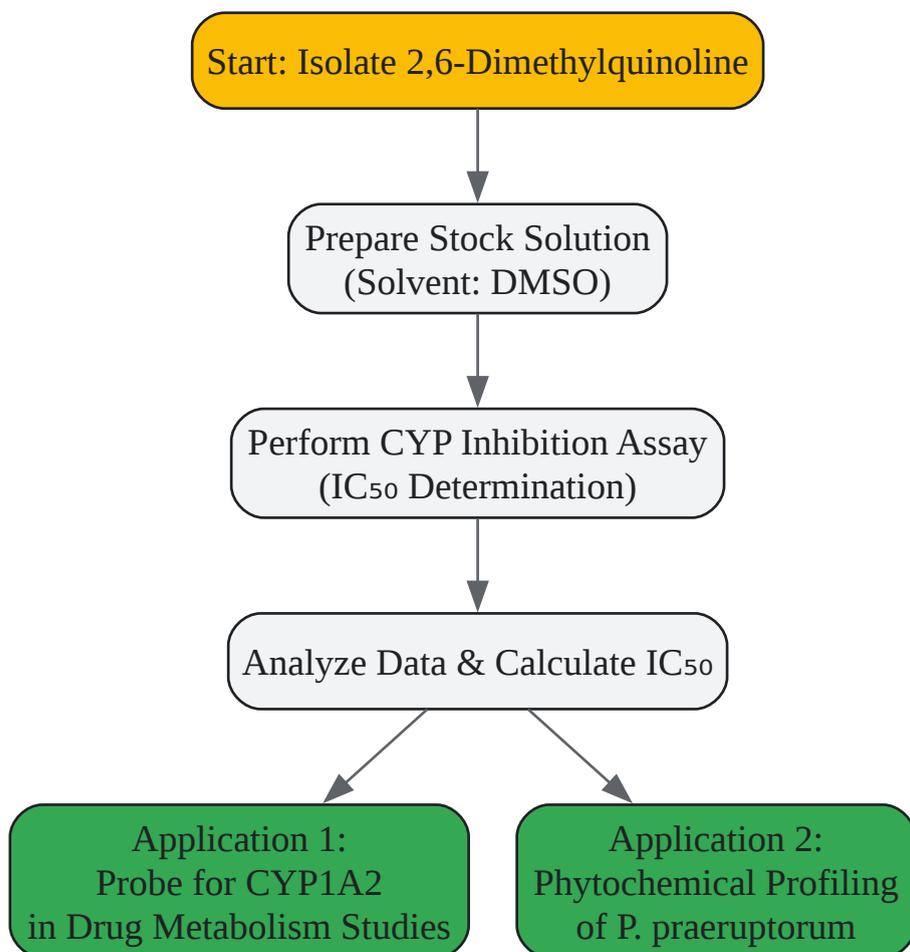
- **Principle:** Measure the compound's ability to inhibit CYP1A2-specific metabolic activity (e.g., phenacetin O-deethylation) in human liver microsomes or recombinant CYP enzymes.
- **Key Reagents:**
 - CYP1A2 enzyme source (microsomes, baculosomes)
 - Substrate (e.g., Phenacetin)
 - Cofactor (NADPH regeneration system)
 - Test compound (**2,6-Dimethylquinoline**) and control inhibitor (e.g., Furafylline)
 - Detection reagents (e.g., LC-MS/MS for metabolite formation)
- **Procedure Outline:**
 - **Pre-incubation:** Incubate the enzyme source with **2,6-Dimethylquinoline** (across a range of concentrations) and the NADPH cofactor for a short period.
 - **Reaction Initiation:** Start the reaction by adding the substrate.
 - **Incubation:** Allow the reaction to proceed at 37°C for a predetermined time.
 - **Reaction Termination:** Stop the reaction by adding a quenching agent (e.g., acetonitrile).
 - **Analysis:** Quantify the formation of the specific metabolite using a validated method like LC-MS/MS.
 - **Data Analysis:** Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to a vehicle control (DMSO) to determine the IC₅₀ value [2] [3].

Application Notes in Research

- **Specific CYP1A2 Inhibition:** **2,6-Dimethylquinoline** serves as a useful chemical probe for studying CYP1A2's role in drug metabolism and drug-drug interactions due to its relatively high potency against CYP1A2 compared to other CYPs like CYP2B6 [2] [4].
- **Natural Product Research:** Its isolation from *Peucedanum praeruptorum* contributes to the phytochemical characterization of this traditional medicinal plant, helping to map its complete chemical constituent profile [6] [3].

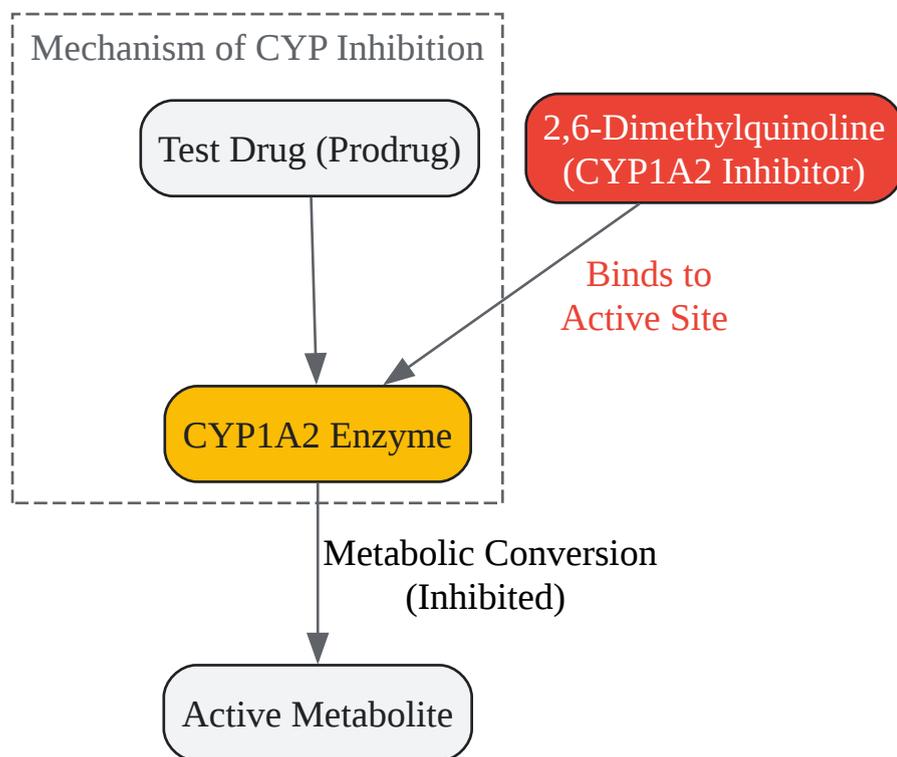
Experimental Workflow and Mechanism of Action

The following diagram illustrates a typical workflow for evaluating **2,6-Dimethylquinoline** as a CYP inhibitor and its proposed functional role.



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The diagram below illustrates the compound's direct mechanism of action as a CYP enzyme inhibitor.



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Critical Safety & Handling Notes

- **For Research Use Only:** This compound is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use [2] [5].
- **Personal Protective Equipment (PPE):** When handling the powder, use gloves, eyeshields, and a dust mask type N95 (US) to avoid inhalation and skin/eye contact [1] [3].
- **Hazard Statements:** May cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) [3].

Source and Context

- **Natural Source:** The roots of *Peucedanum praeruptorum* Dunn (Qianhu), a traditional Chinese medicinal plant used for centuries for respiratory ailments like cough and asthma [7] [8]. The plant contains a diverse array of phytochemicals, with over 119 distinct compounds identified, including coumarins, flavonoids, and sterols [7].
- **Research Context:** The isolation of **2,6-Dimethylquinoline** was part of broader studies to identify the chemical constituents of *Peucedanum praeruptorum* roots, which are rich in various bioactive

molecules, particularly coumarins like praeruptorin A and B [7] [6] [9].

Conclusion

2,6-Dimethylquinoline is a defined natural product with a characterized role as a cytochrome P450 inhibitor. The structured data, protocols, and workflow diagrams provided here offer a foundation for researchers to utilize this compound effectively in *in vitro* systems for metabolic studies and natural product research.

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